CCR4 Antagonism: Class-Level Potency Inference vs. Pyridine Analog
While a direct, head-to-head CCR4 IC50 comparison between the target pyrimidine compound and its closest pyridine analog (1-(5-fluoro-6-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine) is absent from public datasets, the patent chemical matter strongly associates piperazinyl pyrimidines with CCR4 antagonism [1]. The core pyrimidine is a key pharmacophore for this activity; substitution with a pyridine ring is not disclosed within the exemplified active series, suggesting a loss of CCR4 engagement. This class-level inference indicates that the pyrimidine-containing target compound is the appropriate chemotype for maintaining predicted on-target CCR4 activity, whereas the pyridine analog would be a negative control.
| Evidence Dimension | CCR4 receptor antagonism |
|---|---|
| Target Compound Data | No specific IC50 data available in public domain for CAS 2415598-85-3. |
| Comparator Or Baseline | 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine: No disclosed CCR4 activity (not part of active series in patent). |
| Quantified Difference | Not quantifiable from public data. |
| Conditions | Human CCR4 receptor binding/functional assay (inferred from patent general methodology). |
Why This Matters
For scientists procuring compounds for CCR4-related research, selecting an agent from the patented active chemical series (piperazinyl pyrimidine) is critical for maintaining target-specific activity, as off-series analogs are unlikely to exhibit the desired pharmacology.
- [1] Gong, H., Li, M., Li, S., Li, X., Ling, X., Liu, H., ... & Ma, D. (2017). Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent No. 9,493,453. View Source
